

# An Introduction to 4-(Dimethylamino)phenethyl Alcohol: Synthesis, History, and Chemical Profile

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## Compound of Interest

**Compound Name:** 2-(4-(Dimethylamino)phenyl)ethanol

**Cat. No.:** B1583679

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**Executive Summary:** This guide provides a comprehensive technical overview of 4-(dimethylamino)phenethyl alcohol (CAS 50438-75-0), a tertiary amine within the phenethylamine class. While not as extensively documented as its close chemical relatives, this compound serves as a valuable case study in synthetic organic chemistry and has found niche applications in materials science. This document details its chemical properties, explores logical and historically relevant synthesis pathways with step-by-step protocols, and situates the compound within the broader context of phenethylamine research. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its synthesis and characteristics.

## Chemical Identity and Properties

4-(Dimethylamino)phenethyl alcohol, also known as 2-[4-(dimethylamino)phenyl]ethanol, is a crystalline solid at room temperature.<sup>[1][2]</sup> Its structure features a phenethyl alcohol backbone with a dimethylamino substituent at the para (4-position) of the benzene ring. This substitution significantly influences the molecule's polarity and chemical reactivity compared to unsubstituted phenethyl alcohol.

Table 1: Physicochemical Properties of 4-(Dimethylamino)phenethyl Alcohol

Property	Value	Source(s)
IUPAC Name	2-[4-(dimethylamino)phenyl]ethanol	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	50438-75-0	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C10H15NO	<a href="#">[1]</a>
Molecular Weight	165.23 g/mol	<a href="#">[1]</a>
Melting Point	54-58 °C	<a href="#">[1]</a>
Boiling Point	284.5 ± 15.0 °C (Predicted)	<a href="#">[1]</a>
Form	White to light brown crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Beilstein Registry No.	2717032	

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  node [shape=plaintext];
  edge [color="#202124"];

  // Benzene Ring
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  N2 [pos="1.4,0!", label="C"];
  N3 [pos="2.1,1.2!", label="C"];
  N4 [pos="1.4,2.4!", label="C"];
  N5 [pos="0,2.4!", label="C"];
  N6 [pos="-0.7,1.2!", label="C"];
  N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

  // Double bonds
  N1 -- N2 [style=bold];
```

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N3 -- N4 [style=bold];
N5 -- N6 [style=bold];

// Substituents
C_ethyl1 [pos="-2.1,1.2!", label="CH2"];
C_ethyl2 [pos="-3.5,1.2!", label="CH2"];
OH [pos="-4.5,1.2!", label="OH"];
N_sub [pos="3.5,1.2!", label="N"];
C_methyl1 [pos="4.5,0.2!", label="CH3"];
C_methyl2 [pos="4.5,2.2!", label="CH3"];

N6 -- C_ethyl1;
C_ethyl1 -- C_ethyl2;
C_ethyl2 -- OH;
N3 -- N_sub;
N_sub -- C_methyl1;
N_sub -- C_methyl2;
}
```

Caption: Chemical structure of 4-(dimethylamino)phenethyl alcohol.

## Historical Context and Discovery

The specific "discovery" of 4-(dimethylamino)phenethyl alcohol is not marked by a singular, famous event. Instead, its existence in the chemical literature is a logical extension of extensive research into phenethylamines and aniline derivatives throughout the 20th century. Its synthesis and study are rooted in the exploration of structure-activity relationships within this class of compounds, which includes neurotransmitters, hormones, and a vast array of pharmacologically active substances.

The primary precursor, 4-aminophenethyl alcohol, has been a known chemical entity for much longer and is used in the synthesis of various materials, including polymers and dyes.<sup>[5][6]</sup> The N,N-dimethylation of this primary amine is a fundamental and well-established chemical transformation. A 1976 patent concerning the preparation of N,N-dialkyl p-vinyl anilines

describes the formation of the compound (referred to as 2,-(N,N,dimethyl amino phenyl) ethanol) as a key intermediate.<sup>[7]</sup> This indicates that by the mid-1970s, the synthesis of this molecule was a practical step in multi-stage chemical processes.

Its more recent history is defined by its application in materials science. Research has identified it as a highly effective accelerator for the curing of bone cement and in photopolymerization systems for dental resins, where it is noted to be more efficient than the commonly used N,N-dimethyl-p-toluidine.<sup>[1]</sup>

## Synthesis Methodologies

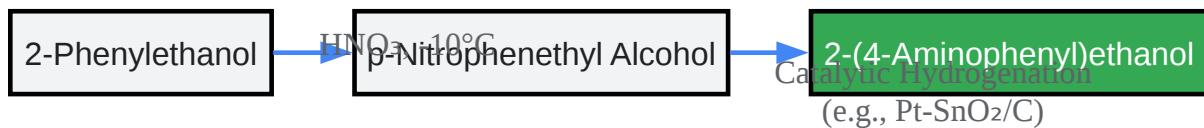
The synthesis of 4-(dimethylamino)phenethyl alcohol is most logically achieved through the N-methylation of its primary amine precursor, 2-(4-aminophenyl)ethanol. This precursor can be synthesized via the reduction of a nitro-group-containing starting material. This two-stage approach is a classic and reliable method in organic synthesis.

### Stage 1: Synthesis of the Precursor, 2-(4-Aminophenyl)ethanol

The industrial and laboratory synthesis of 2-(4-aminophenyl)ethanol typically begins with the nitration of 2-phenylethanol, followed by the reduction of the resulting p-nitrophenethyl alcohol.<sup>[8]</sup>

Causality of Experimental Choices:

- Nitration: The use of nitric acid is a standard electrophilic aromatic substitution method to introduce a nitro group onto the benzene ring. The reaction is performed at low temperatures (-10 to -5°C) to control the reaction rate and prevent over-nitration.<sup>[8]</sup>
- Reduction: The nitro group is then reduced to a primary amine. Catalytic hydrogenation (e.g., using a Pt-SnO<sub>2</sub>/C catalyst) is a clean and efficient method for this transformation, yielding the desired amine with high purity.<sup>[9]</sup>



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Caption: Workflow for the synthesis of the 2-(4-aminophenyl)ethanol precursor.

Experimental Protocol: Synthesis of 2-(4-Aminophenyl)ethanol from p-Nitrophenethyl Alcohol[9]

- Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.
- Catalyst Loading: Add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid, and 2 g of Pt-SnO<sub>2</sub>/C catalyst to the flask. Heat the mixture to 68°C.
- Reactant Addition: Add 100 g of p-nitrophenethyl alcohol to the reaction system.
- pH Adjustment: Adjust the pH of the mixture to 7 using a 30% sodium hydroxide (NaOH) solution.
- Reflux: Heat the mixture to reflux (approx. 68°C) and maintain with stirring.
- Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material spot disappears.
- Workup: Once the reaction is complete, cool the mixture and filter to remove the catalyst. Recover the methanol via distillation.
- Isolation: Cool the remaining mixture to 20°C, add water and a small amount of NaOH solution. The product can be isolated by freezing and vacuum drying to yield a white solid.[9]

## Stage 2: N,N-Dimethylation to Yield 4-(Dimethylamino)phenethyl Alcohol

With the primary amine precursor in hand, the final step is exhaustive methylation of the amino group. The Eschweiler-Clarke reaction is a premier method for this transformation.

Causality of Experimental Choices:

- Reagents: The Eschweiler-Clarke reaction utilizes formic acid and formaldehyde. Formaldehyde forms an imine with the primary amine, which is then reduced in situ by formic

acid. The process repeats to form the tertiary amine.

- Advantages: This method is highly effective for creating tertiary amines without the risk of forming quaternary ammonium salts, which can occur with other alkylating agents like methyl iodide. It is a reductive amination process that is robust and high-yielding.



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Caption: Workflow for the N,N-dimethylation via Eschweiler-Clarke reaction.

Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-aminophenyl)ethanol in formic acid.
- Reagent Addition: Add an excess of aqueous formaldehyde solution to the flask.
- Reaction: Gently heat the mixture to reflux. Carbon dioxide evolution will be observed. Continue heating until the gas evolution ceases (typically several hours).
- Neutralization: Cool the reaction mixture and carefully neutralize it by adding a saturated sodium carbonate or sodium hydroxide solution until the solution is basic.
- Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-(dimethylamino)phenethyl alcohol.

## Spectroscopic and Analytical Data

The identity and purity of synthesized 4-(dimethylamino)phenethyl alcohol are confirmed using standard analytical techniques. Spectroscopic data is available from various chemical suppliers and databases.[\[10\]](#)

Table 2: Key Spectroscopic Data for 4-(Dimethylamino)phenethyl Alcohol

Technique	Key Features / Data	Source(s)
<sup>1</sup> H NMR	Data available, typically run in CDCl <sub>3</sub> . Expected peaks would correspond to the aromatic protons, the two methylene (-CH <sub>2</sub> -) groups, the hydroxyl proton, and the two N-methyl groups.	<a href="#">[10]</a>
<sup>13</sup> C NMR	Data available. Expected signals would include those for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the two aliphatic carbons, and the N-methyl carbons.	<a href="#">[10]</a>
IR Spectroscopy	Data available. Key expected absorptions include a broad O-H stretch (alcohol), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and a C-N stretch.	<a href="#">[10]</a>
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ) expected at m/z = 165.23.	<a href="#">[1]</a>

## Known and Potential Applications

The primary documented application for 4-(dimethylamino)phenethyl alcohol is in polymer and materials science.

- Polymerization Accelerator: It has been demonstrated to be an effective accelerator for the curing of bone cement and in photo-initiating systems for dental resins.<sup>[1]</sup> Its efficacy in these systems suggests its potential in other radical polymerization contexts.
- Synthetic Intermediate: As detailed in a 1976 patent, it serves as a stable intermediate in the synthesis of other molecules, such as N,N-dimethyl-p-vinyl aniline, which is a precursor for dye mordants in photographic systems.<sup>[7]</sup>

While its direct pharmacological profile is not well-documented in major public databases, its structural similarity to other bioactive phenethylamines suggests that it could be a subject of interest in medicinal chemistry as a scaffold or for structure-activity relationship (SAR) studies.

## Conclusion

4-(Dimethylamino)phenethyl alcohol represents a straightforward yet illustrative example of a substituted phenethylamine. Its history is not one of a landmark discovery but of a logical and useful product of established synthetic organic chemistry principles. The methodologies for its synthesis are robust, relying on foundational reactions like electrophilic nitration, nitro group reduction, and reductive amination. While its current applications are concentrated in materials science, its chemical structure ensures its continued relevance as a versatile intermediate and a point of reference in the broader study of aromatic amines and alcohols.

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